molecular formula C19H13Cl2F3N2O3 B2607783 [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate CAS No. 321429-69-0

[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate

Cat. No.: B2607783
CAS No.: 321429-69-0
M. Wt: 445.22
InChI Key: FBKZGXDYZBMSRU-UQQQWYQISA-N
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Description

This compound belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, various methods of synthesizing 2,3,5-DCTF have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .

Scientific Research Applications

  • Herbicidal Activity : A related compound, methyl [[[1-[5-[2-chloro-4-(trifluoromethy)phenoxy]-2-nitrophenyl]- 2-methoxyethylidene]amino]oxy]acetate, showed herbicidal effects on broadleaf weeds like velvetleaf, cocklebur, and morningglory in soybeans. This study by Hayashi and Kouji (1990) suggests potential agricultural applications for similar compounds (Hayashi & Kouji, 1990).

  • Structural Investigations : Research by Yamuna et al. (2010) on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles, which are structurally similar, highlights the potential for detailed structural investigations. These investigations can provide insights into the molecular conformations of related compounds (Yamuna et al., 2010).

  • Antimicrobial Activity : S. K. Ramadan and E. El‐Helw (2018) utilized a compound, 6-Chloro-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one, for constructing N-heterocycles. This study indicates the potential of related compounds in developing antimicrobial agents (Ramadan & El‐Helw, 2018).

  • Biological Applications : The synthesis of fluorine-containing heterocyclic derivatives, as studied by Sokolov and Aksinenko (2012), demonstrates the potential for creating biologically active compounds using structures akin to the queried compound (Sokolov & Aksinenko, 2012).

  • Inhibitors of Mycolic Acid Biosynthesis : A study by Hartmann et al. (1994) on cyclopropane fatty acids, which inhibit mycolic acid biosynthesis, indicates potential pharmaceutical applications for compounds with similar structures (Hartmann et al., 1994).

  • Fluorescent Zn(II) Sensors : Nolan et al. (2006) synthesized Zinpyr family sensors, which include a similar chemical structure. This suggests potential use in biological imaging applications (Nolan et al., 2006).

  • Synthesis of Novel Anticancer Agents : Penthala et al. (2011) synthesized novel (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones, indicating the potential for related compounds in anticancer drug development (Penthala et al., 2011).

Mechanism of Action

Properties

IUPAC Name

[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2O3/c20-7-6-16(27)29-25-17-14-9-13(21)4-5-15(14)26(18(17)28)10-11-2-1-3-12(8-11)19(22,23)24/h1-5,8-9H,6-7,10H2/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKZGXDYZBMSRU-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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